molecular formula C22H32N2O2 B11331180 N-[2-(5-Methylfuran-2-YL)-2-(pyrrolidin-1-YL)ethyl]adamantane-1-carboxamide

N-[2-(5-Methylfuran-2-YL)-2-(pyrrolidin-1-YL)ethyl]adamantane-1-carboxamide

Cat. No.: B11331180
M. Wt: 356.5 g/mol
InChI Key: SOERLYIOMMVLHY-UHFFFAOYSA-N
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Description

N-[2-(5-Methylfuran-2-YL)-2-(pyrrolidin-1-YL)ethyl]adamantane-1-carboxamide is a complex organic compound that features a unique combination of functional groups. This compound includes a furan ring, a pyrrolidine ring, and an adamantane structure, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-Methylfuran-2-YL)-2-(pyrrolidin-1-YL)ethyl]adamantane-1-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

    Oxidation: Furanones

    Reduction: Piperidine derivatives

    Substitution: Halogenated adamantane derivatives

Scientific Research Applications

N-[2-(5-Methylfuran-2-YL)-2-(pyrrolidin-1-YL)ethyl]adamantane-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(5-Methylfuran-2-YL)-2-(pyrrolidin-1-YL)ethyl]adamantane-1-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the furan, pyrrolidine, and adamantane structures in This compound provides it with distinct chemical and biological properties that are not observed in other similar compounds .

Properties

Molecular Formula

C22H32N2O2

Molecular Weight

356.5 g/mol

IUPAC Name

N-[2-(5-methylfuran-2-yl)-2-pyrrolidin-1-ylethyl]adamantane-1-carboxamide

InChI

InChI=1S/C22H32N2O2/c1-15-4-5-20(26-15)19(24-6-2-3-7-24)14-23-21(25)22-11-16-8-17(12-22)10-18(9-16)13-22/h4-5,16-19H,2-3,6-14H2,1H3,(H,23,25)

InChI Key

SOERLYIOMMVLHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)C23CC4CC(C2)CC(C4)C3)N5CCCC5

Origin of Product

United States

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